MLN-9708 - 1201902-80-8

MLN-9708

Catalog Number: EVT-1491426
CAS Number: 1201902-80-8
Molecular Formula: C20H23BCl2N2O9
Molecular Weight: 517.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MLN-9708, also known as Ixazomib, is a boron-containing molecule classified as a proteasome inhibitor. [, , , , , , , ] It is a second-generation, orally bioavailable proteasome inhibitor, meaning it can be taken by mouth and effectively blocks the action of proteasomes within the body. [, , ] While clinically approved for treating multiple myeloma, MLN-9708 holds significant promise for broader applications in scientific research, particularly in oncology and hematology. [, , , , , , ]

Future Directions
  • Combination Therapies: Exploring MLN-9708's efficacy in combination with other anti-cancer agents like lenalidomide, HDAC inhibitors (SAHA), or dexamethasone is crucial. [, , , ] Understanding synergistic effects and optimal combinations could lead to more effective treatment regimens for various cancers.
  • Resistance Mechanisms: Investigating mechanisms of resistance to MLN-9708 is essential for optimizing its use and developing strategies to overcome treatment resistance. [] This research could involve studying the role of proteasome mutations, transporter channels, and alternative protein degradation pathways. []
  • Personalized Medicine: Investigating the genetic and molecular profiles of patients who respond best to MLN-9708 can help develop personalized treatment strategies and improve patient outcomes. []
  • Drug Delivery: While oral bioavailability is a significant advantage, further research into drug delivery systems could enhance its efficacy, particularly for cancers with limited drug penetration, such as glioblastoma. [, ]
  • Beyond Oncology: Given its impact on the ubiquitin-proteasome system and Nrf2 pathway, exploring MLN-9708's therapeutic potential in other diseases involving oxidative stress, inflammation, or protein misfolding disorders like neurodegenerative diseases is warranted. []

Bortezomib

Compound Description: Bortezomib is a first-generation proteasome inhibitor, commercially available as Velcade. It is a reversible inhibitor of the 26S proteasome, a critical cellular component responsible for protein degradation. Bortezomib is approved for treating multiple myeloma and mantle cell lymphoma [, , ].

Relevance: Bortezomib serves as a benchmark compound for comparing the efficacy and properties of newer proteasome inhibitors, including MLN-9708 []. Both compounds target the proteasome's chymotrypsin-like activity, but MLN-9708 demonstrates improved oral bioavailability compared to the intravenous administration required for Bortezomib [, ]. Additionally, several studies note MLN-9708's potential to overcome resistance mechanisms that limit Bortezomib's effectiveness [, ].

Carfilzomib

Compound Description: Carfilzomib (Kyprolis) is a second-generation, irreversible proteasome inhibitor with a higher affinity for the proteasome than Bortezomib. It is approved for treating relapsed and refractory multiple myeloma [, , ].

ONX-0912 (Oprozomib)

Compound Description: ONX-0912 (Oprozomib) is an orally bioavailable proteasome inhibitor that irreversibly inhibits the chymotrypsin-like activity of the proteasome [, , ]. It has shown promising results in preclinical studies and clinical trials for multiple myeloma.

Relevance: ONX-0912, like MLN-9708, is a next-generation proteasome inhibitor with oral bioavailability, offering a significant advantage over earlier intravenous options like Bortezomib [, ]. Both drugs target the chymotrypsin-like activity of the proteasome, but ONX-0912 acts via irreversible inhibition [, ]. These compounds highlight the research focus on developing orally effective proteasome inhibitors for improved patient convenience and treatment adherence.

Marizomib (Salinosporamide A)

Compound Description: Marizomib, also known as Salinosporamide A, is a naturally occurring proteasome inhibitor derived from marine bacteria. It is a potent, irreversible inhibitor of the proteasome's chymotryptic activity [, ]. Marizomib has demonstrated promising antitumor activity in preclinical models and is currently being investigated in clinical trials for various hematologic malignancies and solid tumors.

Relevance: Marizomib shares a mechanism of action with MLN-9708 by targeting the chymotryptic activity of the proteasome for irreversible inhibition [, , ]. While both compounds are considered next-generation proteasome inhibitors, Marizomib's unique marine origin and distinct chemical structure distinguish it from synthetically derived inhibitors like MLN-9708.

CEP-18770

Compound Description: CEP-18770 is an orally bioavailable proteasome inhibitor that demonstrates a high degree of selectivity for the chymotrypsin-like activity of the proteasome [, ]. Preclinical studies have shown its efficacy in various hematologic malignancies.

Relevance: Like MLN-9708, CEP-18770 is an orally bioavailable proteasome inhibitor that preferentially targets the chymotrypsin-like activity of the proteasome [, , ]. These shared characteristics highlight the research focus on developing oral proteasome inhibitors with improved selectivity profiles for treating various cancers.

MLN-2238

Compound Description: MLN-2238 is the biologically active form of MLN-9708 (Ixazomib) [, ]. It is formed after oral administration of MLN-9708, which acts as a prodrug. MLN-2238 directly inhibits the proteasome, leading to the intended therapeutic effects.

Relevance: Understanding the relationship between MLN-9708 and MLN-2238 is crucial for interpreting research on MLN-9708's activity. While MLN-9708 is the compound administered to patients, its conversion to MLN-2238 is necessary for its proteasome-inhibiting effects [, ]. Therefore, studies investigating the mechanism of action and downstream consequences of MLN-9708 often refer to the active form, MLN-2238.

Overview

4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a complex boronate ester compound with significant implications in medicinal chemistry, particularly as a proteasome inhibitor. This compound has been studied for its potential therapeutic applications in treating various diseases, including cancers.

Source

The compound is referenced in various scientific literature and patent filings, highlighting its synthesis and applications. Key sources include patent documents that describe its synthesis and potential uses in pharmaceutical compositions .

Classification

This compound falls under the category of boronate esters, specifically designed for biological activity as proteasome inhibitors. Its unique structure includes a dioxaborinane core, which is significant for its interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid involves several steps that utilize various reagents and conditions to achieve high yields.

  1. Starting Materials: The synthesis begins with citric acid and specific amides such as N,N',N"-{boroxin-2,4,6-triyltris[[(lR)-3-methylbutane-l,l-diyl]imino(2-oxoethane-2,l-diyl)] }tris(2,5-dichlorobenzamide).
  2. Reaction Conditions: The reactions are typically carried out in ethyl acetate at temperatures ranging from 25°C to 74°C. The process involves cooling and stirring to promote crystallization and yield the desired product in high purity (98% yield reported) .
  3. Crystallization: The product is purified through crystallization techniques that involve cooling the reaction mixture and filtering to isolate the crystalline form of the compound.

Technical Details

The detailed reaction mechanism involves multiple steps including the formation of intermediates that undergo transformations leading to the final product. The use of antisolvents like ethyl acetate helps in achieving the desired crystalline structure .

Molecular Structure Analysis

Structure

The molecular formula for 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is C20H25Cl2N3O6B. Its structure features:

  • Dioxaborinane Core: A six-membered ring containing boron.
  • Carboxymethyl Groups: Contributing to its solubility and reactivity.
  • Chlorinated Aromatic Moieties: Enhancing biological activity.

Data

The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure, which is crucial for its biological function .

Chemical Reactions Analysis

Reactions

4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid participates in several chemical reactions that are relevant to its function as a proteasome inhibitor:

  1. Proteasome Inhibition: The compound interacts with proteasomes to hinder protein degradation pathways, which is critical in cancer treatment.
  2. Michael Addition Reactions: It can act as a Michael acceptor in various organic syntheses .

Technical Details

The synthesis involves precise control over reaction conditions to ensure high selectivity and yield of the desired product while minimizing by-products .

Mechanism of Action

Process

The mechanism of action for 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid primarily revolves around its role as a proteasome inhibitor:

  1. Binding: The compound binds to the active site of the proteasome.
  2. Inhibition of Protein Degradation: This binding prevents the normal degradation of proteins involved in cell cycle regulation and apoptosis.

Data

Studies have shown that compounds like this can lead to increased levels of pro-apoptotic factors within cells, promoting apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid include:

  • Molecular Weight: 425.34 g/mol
  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like ethyl acetate.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
Applications

Scientific Uses

This compound has notable applications in:

  1. Cancer Research: As a proteasome inhibitor, it plays a role in studying cancer cell apoptosis mechanisms.
  2. Pharmaceutical Development: It serves as a lead compound for developing new therapeutic agents targeting proteasome pathways .

Properties

CAS Number

1201902-80-8

Product Name

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

IUPAC Name

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

Molecular Formula

C20H23BCl2N2O9

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1

InChI Key

MBOMYENWWXQSNW-AWEZNQCLSA-N

SMILES

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Synonyms

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

Canonical SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Isomeric SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.